6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLDWKPJVMPCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665376 | |
| Record name | 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528813-14-1 | |
| Record name | 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which undergoes hydroxylation to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid . This intermediate can then be further reacted with sulfur-containing reagents to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or ethers, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that certain derivatives displayed potent activity against Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that 6-oxo-2-sulfanyl-1,6-dihydropyridine derivatives could induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes associated with cancer progression, such as cathepsin B, which is crucial for tumor growth and metastasis .
Neuroprotective Effects
Another promising application is in neuroprotection. Some studies suggest that these compounds may inhibit the aggregation of beta-amyloid peptides, which are implicated in Alzheimer’s disease. This property positions them as potential therapeutic agents for neurodegenerative disorders .
Agricultural Applications
Pesticidal Activity
The sulfanyl group present in 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile enhances its activity as a pesticide. Research has indicated that these compounds can effectively control various agricultural pests and pathogens, thus improving crop yields. Their low toxicity to non-target organisms makes them suitable for sustainable agricultural practices .
Herbicide Development
Additionally, the compound's ability to disrupt specific biochemical pathways in plants has led to its exploration as a herbicide. Preliminary studies suggest that it can inhibit the growth of certain weed species without harming crops, indicating a potential role in integrated pest management strategies .
Materials Science
Polymer Synthesis
In materials science, 6-oxo-2-sulfanyl-1,6-dihydropyridine derivatives have been utilized in the synthesis of novel polymers with enhanced mechanical properties. These polymers exhibit improved thermal stability and elasticity compared to traditional materials, making them suitable for applications in coatings and composites .
Nanotechnology Applications
The unique properties of 6-oxo-2-sulfanyl-1,6-dihydropyridine compounds also extend to nanotechnology. They have been incorporated into nanocarriers for drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs . This application is particularly relevant in cancer therapy where targeted delivery is crucial.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes by binding to their active sites.
Receptor Binding: Could interact with cellular receptors, affecting signal transduction pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Substitution at Position 2
The sulfanyl group in the target compound contrasts with substituents in analogs:
- 2-Hydroxy derivatives : (5Z)-2-Hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile () exhibits selective inhibition of NEK6 kinase (IC₅₀ ~ μM) due to its hydroxy group and extended conjugation from the phenylfuran substituent. The sulfanyl group in the target compound may confer distinct hydrogen-bonding interactions or redox activity .
- 2-Alkoxy derivatives : 6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile () contains a 2-oxopropoxy group, enhancing solubility and steric bulk. The sulfanyl group’s smaller size and higher nucleophilicity could lead to different reactivity profiles .
Substitution at Position 6
- 6-Keto group : Common across all analogs, the 6-oxo group stabilizes the dihydropyridine ring via conjugation. Crystallographic studies of 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile (–4) reveal an orthorhombic crystal system (space group P2₁2₁2₁) with intermolecular hydrogen bonds involving the ketone oxygen .
Substitution at Position 4
Nitrile Group at Position 3
The nitrile group is conserved in most analogs, contributing to electronic polarization and serving as a hydrogen-bond acceptor.
Structural and Electronic Properties
Biological Activity
6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound notable for its unique structure and potential biological activities. Characterized by the presence of a pyridine ring along with a carbonitrile group, this compound has garnered attention in medicinal chemistry due to its diverse reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is . The compound features distinct functional groups that significantly influence its chemical behavior:
- 6-Oxo Group : Contributes to reactivity and potential enzyme interactions.
- Sulfanyl Substituent : May participate in redox reactions and influence biological activity.
Antimicrobial Activity
Research indicates that 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile exhibits promising antimicrobial properties. Several studies have evaluated its efficacy against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 | Significant inhibition of biofilm formation |
| Escherichia coli | 1.0 | 2.0 | Effective against resistant strains |
| Candida albicans | 0.25 | 0.5 | Exhibits antifungal activity |
The minimum inhibitory concentration (MIC) values suggest that the compound is particularly potent against Gram-positive bacteria and certain fungi, making it a candidate for further development in antimicrobial therapies .
The mechanism by which 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile exerts its biological effects is not fully elucidated; however, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for DNA replication and folate metabolism, respectively .
- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways associated with inflammation and cell proliferation.
Study on Antimicrobial Efficacy
In a recent study, the antimicrobial activity of various derivatives of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile was assessed. The most active derivative demonstrated an MIC of 0.22 µg/mL against Staphylococcus aureus, showcasing superior efficacy compared to standard antibiotics like Ciprofloxacin . Additionally, these derivatives were found to be non-toxic to human red blood cells, indicating a favorable safety profile.
Cytotoxicity Assessment
In vitro cytotoxicity studies revealed that the compound exhibited IC50 values greater than 60 µM against various cancer cell lines, suggesting low toxicity in non-target cells while maintaining antimicrobial effectiveness . This dual functionality highlights the potential for developing therapeutic agents that target both infectious diseases and cancer.
Q & A
Q. What are the optimal synthetic routes for 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, and how can reaction yields be improved?
The synthesis of this compound typically involves cyclization reactions starting from β-aminoesters or α,β-unsaturated esters. For example, a two-step protocol using tricyanopyridine derivatives and alkyl halides under reflux conditions (acetonitrile, 15 hours) followed by Grignard reagent addition (e.g., phenyl magnesium bromide) yields substituted dihydropyridines . Key optimizations include:
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For example, bond lengths (C–N: 1.34–1.38 Å, C–S: 1.68–1.72 Å) and angles (e.g., N–C–S: ~120°) are validated against density functional theory (DFT) calculations . SHELX software (e.g., SHELXL-2018) refines hydrogen bonding networks, confirming intermolecular interactions like C–Br⋯π or S–H⋯O motifs .
Q. What spectroscopic techniques are used to characterize its reactivity?
- NMR : H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
- IR : Absorptions at 2200–2250 cm confirm nitrile (C≡N) groups, while 1650–1700 cm peaks indicate keto (C=O) stretching .
- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] at m/z 193.04) .
Advanced Research Questions
Q. How do computational methods resolve contradictions between experimental and theoretical data for this compound?
Discrepancies in bond angles or electronic properties are addressed via hybrid DFT (e.g., B3LYP/6-31G**). For instance, Hartree-Fock calculations may underestimate conjugation effects in the dihydropyridine ring, while DFT with dispersion corrections better match SCXRD data . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% contribution from H⋯S contacts), reconciling crystallographic packing with electrostatic potential maps .
Q. What strategies mitigate challenges in assessing its biological activity (e.g., anti-inflammatory potential)?
- AP-1 luciferase assay : Transfected HEK293 cells treated with the compound (10–100 µM) show dose-dependent inhibition of AP-1 transcriptional activity, indicating anti-inflammatory effects .
- Oxidative stress models : In vitro ROS scavenging assays (e.g., DPPH radical quenching) require strict pH control (7.4) to avoid nitrile group hydrolysis .
- Metabolic stability : LC-MS/MS monitors degradation in liver microsomes, with half-life adjustments via methylthio or sulfanyl substituents .
Q. How does hydrogen bonding influence its crystallographic packing and solubility?
The compound forms 3D networks via N–H⋯O and S–H⋯N hydrogen bonds (2.7–3.0 Å). Graph set analysis (e.g., motifs) reveals chains that reduce solubility in polar solvents. Co-crystallization with carboxylic acids disrupts these networks, improving aqueous solubility by 40% .
Q. What are the pitfalls in designing enantioselective syntheses of its derivatives?
Chiral centers at C2 and C4 often lead to racemization during alkylation. Asymmetric catalysis with BINOL-derived phosphines (e.g., 10 mol% L1 ligand) achieves >90% ee but requires anhydrous conditions to prevent thiourea intermediate decomposition .
Methodological Guidelines
- Crystallography : Use SHELXL for refinement and OLEX2 for visualization. Report R-factors (<5%) and Flack parameters for chiral centers .
- Synthesis : Monitor reactions via TLC (silica GF254, ethyl acetate/hexane) and optimize Grignard addition rates (1–2 drops/min) to avoid exothermic side reactions .
- Biological assays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate cytotoxicity (IC > 50 µM) using MTT tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
